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Compound of Interest

Compound Name:
6-Bromo-3-chloroimidazo[1,2-

a]pyridine

Cat. No.: B582230 Get Quote

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry,

forming the structural foundation of numerous clinically significant therapeutic agents. Its rigid,

bicyclic structure and rich electronic properties make it an ideal framework for developing

molecules that can interact with a wide array of biological targets. Marketed drugs such as

Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent) underscore the scaffold's

value.[1] The strategic functionalization of this core is paramount in modern drug discovery,

enabling the fine-tuning of a compound's pharmacological profile.

This guide provides a detailed technical examination of a specific, highly versatile derivative: 6-
Bromo-3-chloroimidazo[1,2-a]pyridine. We will dissect its chemical structure, explore its

synthesis with mechanistic insights, and illuminate its strategic importance as a building block

for creating diverse molecular libraries, particularly in the development of kinase inhibitors and

novel central nervous system (CNS) agents.[2]

Core Chemical Structure & Physicochemical
Properties
6-Bromo-3-chloroimidazo[1,2-a]pyridine is a di-halogenated derivative of the parent

imidazopyridine ring system. The positioning of the halogen atoms is non-arbitrary and is the

primary determinant of its synthetic utility. The bromine atom at the 6-position and the chlorine

atom at the 3-position offer differential reactivity, a feature highly prized by medicinal chemists

for sequential, site-selective modifications.
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Structural Identifiers and Properties
The fundamental properties of this compound are summarized below, providing a crucial

reference for experimental design and data interpretation.

Property Value Source

CAS Number 1296224-01-5

Molecular Formula C₇H₄BrClN₂ [2]

Molecular Weight 231.48 g/mol [2]

InChI Key
MFWMBCKAGFPRTN-

UHFFFAOYSA-N
[3]

InChI
1S/C7H4BrClN2/c8-5-1-2-7-

10-3-6(9)11(7)4-5/h1-4H
[3]

Purity Typically ≥97%

Physical Form Solid N/A

Canonical SMILES C1=CC2=NC=C(N2C=C1Br)Cl [3]

Synthesis and Mechanistic Rationale
The synthesis of imidazo[1,2-a]pyridines generally proceeds via the condensation of a 2-

aminopyridine derivative with an α-halocarbonyl compound. For 6-Bromo-3-
chloroimidazo[1,2-a]pyridine, a common and effective approach involves the reaction of 2-

amino-5-bromopyridine with a suitable three-carbon electrophile that introduces the chloro-

substituted imidazole ring.

A plausible and efficient synthetic route is the cyclocondensation reaction between 2-amino-5-

bromopyridine and 2,3-dichloro-propionaldehyde or a synthetic equivalent. The causality

behind this choice is rooted in the high reactivity of the α-haloaldehyde, which facilitates both

the initial imine formation and the subsequent intramolecular nucleophilic substitution to close

the five-membered imidazole ring.

General Synthetic Workflow Diagram
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The diagram below illustrates the logical flow from commercially available starting materials to

the final di-halogenated product.

Starting Materials

Intermediate

Final Product

2-Amino-5-bromopyridine

6-Bromoimidazo[1,2-a]pyridine

Cyclization
(e.g., with Chloroacetaldehyde)

Chlorinating/Cyclizing Agent
(e.g., N-Chlorosuccinimide)

6-Bromo-3-chloroimidazo[1,2-a]pyridine

Electrophilic Chlorination
(Position 3 is most nucleophilic)

Click to download full resolution via product page

Caption: Synthetic pathway from 2-amino-5-bromopyridine to the target compound.

Experimental Protocol: Two-Step Synthesis
This protocol describes a representative, self-validating synthesis. The first step forms the

imidazo[1,2-a]pyridine core, and the second step selectively chlorinates the electron-rich C3

position.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine[4]

Reactant Charging: To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), sodium

bicarbonate (1.2 eq), and a suitable solvent such as ethanol.
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Reagent Addition: While stirring, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq)

dropwise to the mixture.

Causality: Sodium bicarbonate acts as a base to neutralize the HCl formed during the

cyclization, driving the reaction to completion. Ethanol is a common solvent that facilitates

the dissolution of both reactants.

Reaction: Heat the mixture to 55-60 °C and stir for 5-24 hours, monitoring by TLC or LC-MS

until the starting material is consumed.

Work-up & Isolation: Cool the reaction mixture and remove the solvent under reduced

pressure. Partition the residue between ethyl acetate and water. Separate the organic layer,

wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can

be purified by silica gel column chromatography.

Step 2: Chlorination at the C3 Position

Reactant Setup: Dissolve the 6-Bromoimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a

suitable aprotic solvent, such as acetonitrile or dichloromethane, in a flask protected from

light.

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise at room

temperature.

Causality: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and

nucleophilic carbon, making it highly susceptible to electrophilic substitution. NCS is a mild

and effective electrophilic chlorinating agent, minimizing side reactions.

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress

by TLC or LC-MS.

Work-up & Isolation: Upon completion, quench the reaction with an aqueous solution of

sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the

combined organic layers with water and brine, dry over anhydrous sodium sulfate, and

concentrate. Purify the crude product by column chromatography to yield 6-Bromo-3-
chloroimidazo[1,2-a]pyridine.
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Strategic Applications in Drug Discovery
The primary value of 6-Bromo-3-chloroimidazo[1,2-a]pyridine lies in its capacity for

selective, sequential functionalization. The C-Br bond at the 6-position is generally more

reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-

Hartwig amination) than the C-Cl bond at the 3-position. This differential reactivity allows for a

controlled, stepwise elaboration of the scaffold.

This makes the molecule an invaluable building block for:

Kinase Inhibitor Development: The scaffold can be functionalized to target the ATP-binding

site of various kinases.[2]

CNS-Active Agents: Its structure has shown affinity for benzodiazepine receptors, making it a

key intermediate for anxiolytic and other CNS drugs.[2]

Structure-Activity Relationship (SAR) Studies: It serves as a common core for generating

large libraries of analogues where diverse substituents can be introduced at the C3 and C6

positions to probe their effect on biological activity.[5]

Workflow for Molecular Diversification
The following diagram illustrates the logical workflow for using this building block in a drug

discovery program.
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Step 1: C6 Functionalization

Step 2: C3 Functionalization6-Bromo-3-chloro-
imidazo[1,2-a]pyridine
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Final Compounds
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Caption: Sequential functionalization strategy for library synthesis.

Safety and Handling
As with any halogenated heterocyclic compound, proper safety protocols must be strictly

followed.

Hazard Identification: This compound is classified as harmful if swallowed (H302), causes

skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory

irritation (H335).

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-

resistant gloves.[6]

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash

hands thoroughly after handling.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Storage

at 2-8°C under an inert atmosphere is recommended for long-term stability.[2][5]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[6]

Conclusion
6-Bromo-3-chloroimidazo[1,2-a]pyridine is far more than a simple chemical; it is a strategic

tool for medicinal chemists and drug development professionals. Its well-defined structure,

characterized by differentially reactive halogen substituents, provides a reliable and versatile

platform for the synthesis of complex molecules. Understanding its synthesis, reactivity, and

handling is essential for leveraging its full potential in the rational design of next-generation

therapeutics. Its continued application in the construction of diverse chemical libraries will

undoubtedly contribute to the discovery of novel drug candidates targeting a spectrum of

human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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